Cas no 1261678-39-0 (2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine)

2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine
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- インチ: 1S/C13H8F2N2O4/c14-13(15)21-8-4-5-11(17(19)20)9(7-8)12(18)10-3-1-2-6-16-10/h1-7,13H
- InChIKey: XKJRRFDWLXKJCL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=C(C(C2C=CC=CN=2)=O)C=1)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 389
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 85
2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013001388-250mg |
2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine |
1261678-39-0 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A013001388-1g |
2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine |
1261678-39-0 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A013001388-500mg |
2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine |
1261678-39-0 | 97% | 500mg |
$863.90 | 2023-09-03 |
2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridineに関する追加情報
2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine (CAS No. 1261678-39-0): A Comprehensive Overview
Introduction to 2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine (CAS No. 1261678-39-0)
2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine, identified by the CAS registry number 1261678-39-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring fused with a benzoyl group substituted with difluoromethoxy and nitro functionalities. The presence of these substituents imparts distinctive electronic and steric properties, making this compound a valuable tool in various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine, allowing researchers to explore its potential in drug development, agrochemicals, and advanced materials. The compound's ability to participate in diverse chemical reactions, such as nucleophilic aromatic substitution and electrophilic substitution, has further expanded its utility in organic synthesis.
The structural complexity of CAS No. 1261678-39-0 lies in its intricate arrangement of functional groups. The pyridine ring serves as a rigid framework, while the benzoyl group introduces conjugation and aromaticity. The difluoromethoxy group (-OCHF₂) contributes to both electron-withdrawing effects and fluorine's unique chemical properties, enhancing the compound's stability and reactivity. Additionally, the nitro group (-NO₂) introduces strong electron-withdrawing effects, further modulating the electronic environment of the molecule.
Recent studies have highlighted the potential of 2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine as a precursor for bioactive compounds. Its ability to undergo various transformations, such as Suzuki coupling and Buchwald-Hartwig amination, has facilitated its integration into complex molecular architectures. These transformations are pivotal in drug discovery, where precise control over molecular structure is essential for achieving desired pharmacological properties.
In terms of applications, CAS No. 1261678-39-0 has shown promise in the development of novel agrochemicals with enhanced efficacy and reduced environmental impact. Its ability to inhibit key enzymes involved in plant pathogenesis has positioned it as a potential candidate for fungicides and herbicides. Furthermore, the compound's photostability and thermal stability make it suitable for use in advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
The synthesis of 2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The initial step typically involves the preparation of the benzoyl derivative through Friedel-Crafts acylation or similar reactions. Subsequent steps focus on introducing the difluoromethoxy and nitro groups via nucleophilic substitution or electrophilic aromatic substitution.
Recent research has emphasized the importance of optimizing synthetic routes to enhance yield and purity while minimizing environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency of constructing complex structures like CAS No. 1261678-39-0. These advancements underscore the growing emphasis on sustainable chemistry practices in modern research.
The electronic properties of 2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine make it an attractive candidate for applications in optoelectronics. Its extended conjugation system enables efficient charge transport, which is critical for devices such as OLEDs and photovoltaic cells. Additionally, the compound's ability to act as an electron-deficient acceptor makes it suitable for use in donor-acceptor systems, further expanding its potential in materials science.
In conclusion, CAS No. 1261678-39-0, or 2-(5-(Difluoromethoxy)-2-nitrobenzoyl)pyridine, represents a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and application development, positions it as a key player in future innovations within pharmaceuticals, agrochemicals, and advanced materials.
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